6-(3-BOC-Aminophenyl)nicotinic acid
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Overview
Description
6-(3-BOC-Aminophenyl)nicotinic acid is a compound that features a nicotinic acid core substituted with a 3-BOC-aminophenyl group The BOC (tert-butoxycarbonyl) group is commonly used as a protecting group for amines in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-BOC-Aminophenyl)nicotinic acid typically involves the following steps:
Protection of the Amino Group: The amino group of 3-aminophenyl is protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine.
Coupling Reaction: The protected 3-BOC-aminophenyl is then coupled with nicotinic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nicotinic acid moiety.
Reduction: Reduction reactions can target the nitro group if present in derivatives.
Substitution: The BOC group can be removed under acidic conditions to reveal the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid to remove the BOC group.
Major Products:
Oxidation: Oxidized derivatives of the nicotinic acid moiety.
Reduction: Reduced amine derivatives.
Substitution: Free amine derivatives after BOC removal.
Scientific Research Applications
6-(3-BOC-Aminophenyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(3-BOC-Aminophenyl)nicotinic acid largely depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The BOC group serves as a protecting group, allowing for selective reactions at other sites on the molecule. Upon removal of the BOC group, the free amine can engage in further biochemical interactions.
Comparison with Similar Compounds
3-BOC-Aminophenylboronic acid: Similar in structure but contains a boronic acid group instead of nicotinic acid.
6-Aminonicotinic acid: Lacks the BOC protecting group and the phenyl substitution.
Nicotinic acid derivatives: Various derivatives with different substituents on the nicotinic acid core.
Uniqueness: 6-(3-BOC-Aminophenyl)nicotinic acid is unique due to the presence of both the nicotinic acid moiety and the BOC-protected amine. This dual functionality allows for versatile applications in synthesis and research, providing a balance between stability (due to the BOC group) and reactivity (due to the nicotinic acid core).
Properties
IUPAC Name |
6-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-13-6-4-5-11(9-13)14-8-7-12(10-18-14)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVQDZMWOPQBRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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